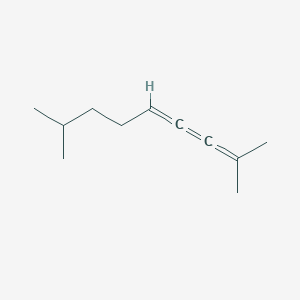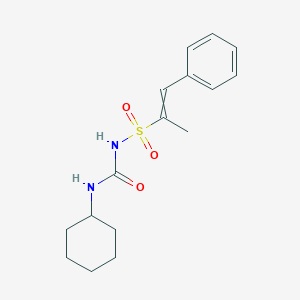
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide is a compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl isocyanide with aromatic aldehydes, aromatic amines, and trifluoroacetic anhydride in dichloromethane at room temperature . This reaction yields N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in nearly quantitative yields. The work-up procedure is straightforward, and the products are precipitated in ether as pure solids.
Analyse Chemischer Reaktionen
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic anhydride, aromatic aldehydes, and aromatic amines . The major products formed from these reactions are N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide has several scientific research applications. It is used in the synthesis of complex molecular structures through multi-component reactions (MCRs), which are valuable in drug discovery and development
Wirkmechanismus
The mechanism of action of N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(Cyclohexylcarbamoyl)-1-phenylprop-1-ene-2-sulfonamide can be compared with other sulfonamide derivatives. Similar compounds include N-cyclohexyl-N-(cyclohexylcarbamoyl)acrylamide and other sulfonylurea derivatives . These compounds share structural similarities but may differ in their biological activities and applications.
Conclusion
This compound is a complex molecule with diverse applications in scientific research. Its synthesis, chemical reactions, and potential applications make it a valuable compound in the fields of chemistry, biology, and medicine. Further research is needed to fully understand its mechanism of action and explore its potential in various applications.
Eigenschaften
CAS-Nummer |
56752-83-1 |
|---|---|
Molekularformel |
C16H22N2O3S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-(1-phenylprop-1-en-2-ylsulfonyl)urea |
InChI |
InChI=1S/C16H22N2O3S/c1-13(12-14-8-4-2-5-9-14)22(20,21)18-16(19)17-15-10-6-3-7-11-15/h2,4-5,8-9,12,15H,3,6-7,10-11H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
GWPOUQSRVKGSQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)S(=O)(=O)NC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



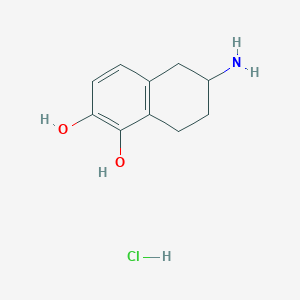
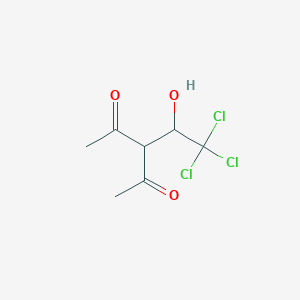

![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one](/img/structure/B14641476.png)
![1-[(2-Hydroxyethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14641479.png)
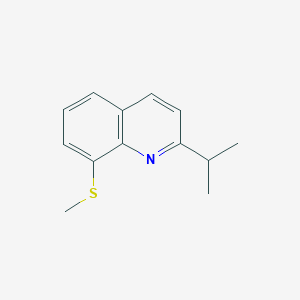
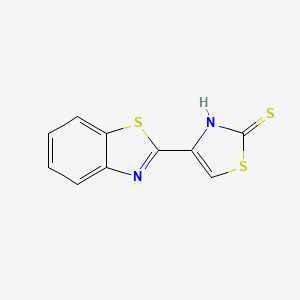
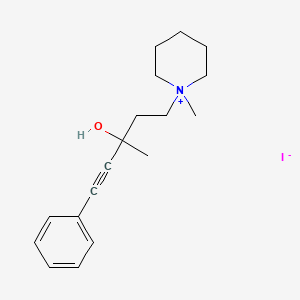
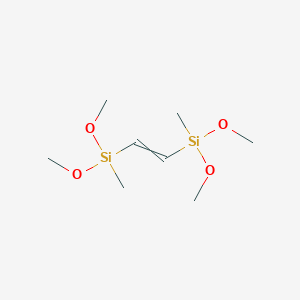
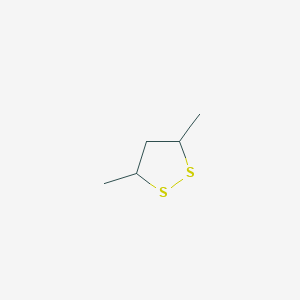
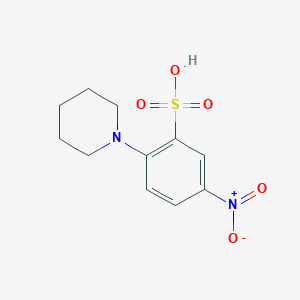
![3-[(Dimethylamino)methylidene]-1-benzothiophen-2(3H)-one](/img/structure/B14641525.png)
